(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide
Description
This compound belongs to the class of benzothiazole-derived enaminones, characterized by a benzo[d]thiazol-2(3H)-ylidene core substituted with an allyl group at position 3, a methoxy group at position 4, and a 3-methylbenzamide moiety at the exocyclic nitrogen.
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-4-11-21-17-15(23-3)9-6-10-16(17)24-19(21)20-18(22)14-8-5-7-13(2)12-14/h4-10,12H,1,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMSZINCFKLONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures have been observed to exhibit photophysical phenomena in different solvents. The solvent effect on the hydrogen bond dynamical process has been analyzed theoretically. The degree of charge transfer gradually increased with an increase in solvent polarity. This suggests that the compound’s interaction with its targets and any resulting changes could be influenced by the solvent environment.
Biochemical Pathways
aureus used in a study. This compound induces overexpression of proteases in S. aureus causing lysis of its biofilms and killing the bacteria.
Result of Action
aureus, causing lysis of its biofilms and killing the bacteria. This suggests that (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide may have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the solvent environment can affect the hydrogen bond dynamical process. The degree of charge transfer gradually increased with an increase in solvent polarity. This suggests that the compound’s action could be influenced by the solvent environment.
Biological Activity
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide, with the CAS number 868376-75-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H29N3O6S2
- Molecular Weight : 519.6 g/mol
- Structure : The compound contains a benzo[d]thiazole moiety, which is often associated with various bioactivities.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of benzo[d]thiazole can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways .
| Study | Findings |
|---|---|
| Induction of apoptosis in lung cancer cells via caspase activation. | |
| Inhibition of cell proliferation in breast cancer cell lines. |
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. A comparative analysis indicated that similar thiazole derivatives demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive | Effective against Staphylococcus aureus |
| Gram-negative | Inhibited growth of Escherichia coli |
The proposed mechanism for the biological activity of this compound involves interaction with specific biological targets, such as enzymes and receptors involved in cell signaling pathways. For instance, it may inhibit certain kinases or transcription factors that are crucial for tumor growth and survival .
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the anti-proliferative effects on cancer cell lines.
- Method : Cell viability assays were conducted using various concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations, indicating dose-dependent effects.
-
Antimicrobial Efficacy Assessment :
- Objective : To determine the minimum inhibitory concentration (MIC) against selected bacterial strains.
- Method : Broth microdilution method was employed.
- Results : The compound exhibited MIC values ranging from 32 to 128 µg/mL against tested strains.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Thiadiazole vs. Benzothiazole Derivatives
Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) replaces the benzothiazole core with a thiadiazole ring. This modification reduces aromatic conjugation, as evidenced by its lower melting point (160°C) compared to benzothiazole derivatives (e.g., 200–290°C in compounds 8a–c ) . The thiadiazole system also exhibits distinct IR carbonyl stretching frequencies (1606 cm⁻¹ for compound 6 ) versus dual carbonyl peaks in benzothiazole analogs (e.g., 1679 and 1605 cm⁻¹ in 8a ) .
Adamantane-Functionalized Thiazole Hybrid
The naphthoquinone-thiazole hybrid 3 (N-((Z)-4-((3r,5r,7r)-adamantan-1-yl)-3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide) incorporates a rigid adamantane group, enhancing steric bulk and hydrophobicity. This contrasts with the allyl group in the target compound, which offers greater conformational flexibility .
Substituent Effects on Physicochemical Properties
Aromatic Substituents
- Methoxy vs. Chloro/Methyl Groups : The methoxy group in the target compound enhances electron-donating properties compared to electron-withdrawing chloro substituents (e.g., in 4h ) or neutral methyl groups (e.g., in 4g ). This impacts solubility and reactivity in nucleophilic environments .
- Benzamide Variations : The 3-methylbenzamide group in the target compound differs from the unsubstituted benzamide in 6 or the pivalamide (2,2-dimethylpropanamide) in its analog from . Bulkier substituents like pivalamide reduce polarity, as seen in higher melting points (e.g., 290°C for 8a ) .
Active Methylene Additions
Compounds 8a–c (e.g., 8a: N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) feature pyridine or ester-linked active methylene groups.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
